molecular formula C17H21NO3S2 B2722134 4-methoxy-3-methyl-N-(1-(thiophen-2-yl)cyclopentyl)benzenesulfonamide CAS No. 2034483-18-4

4-methoxy-3-methyl-N-(1-(thiophen-2-yl)cyclopentyl)benzenesulfonamide

Cat. No.: B2722134
CAS No.: 2034483-18-4
M. Wt: 351.48
InChI Key: FKOLFIXKFBYWBW-UHFFFAOYSA-N
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Description

4-Methoxy-3-methyl-N-(1-(thiophen-2-yl)cyclopentyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a substituted cyclopentyl-thiophene moiety. Its structure includes a 4-methoxy-3-methylphenyl group attached to a sulfonamide linker, which is further connected to a 1-(thiophen-2-yl)cyclopentyl substituent. The thiophene and cyclopentyl groups may enhance lipophilicity and influence binding interactions with biological targets, while the sulfonamide moiety is a common pharmacophore in enzyme inhibitors .

Properties

IUPAC Name

4-methoxy-3-methyl-N-(1-thiophen-2-ylcyclopentyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3S2/c1-13-12-14(7-8-15(13)21-2)23(19,20)18-17(9-3-4-10-17)16-6-5-11-22-16/h5-8,11-12,18H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKOLFIXKFBYWBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2(CCCC2)C3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

4-methoxy-3-methyl-N-(1-(thiophen-2-yl)cyclopentyl)benzenesulfonamide consists of four key structural components that require strategic synthetic planning: (1) a benzenesulfonamide core with methoxy and methyl substituents, (2) a cyclopentyl ring, (3) a thiophene moiety, and (4) the sulfonamide linkage. The synthesis strategy must address regioselective introduction of the methoxy and methyl groups on the benzene ring, stereoselective construction of the cyclopentyl-thiophene system, and formation of the sulfonamide bond.

The retrosynthetic analysis suggests two principal disconnection strategies: (A) formation of the sulfonamide bond as the final step through the reaction of an appropriately substituted benzenesulfonyl chloride with a thiophene-substituted cyclopentylamine, or (B) incorporation of the thiophene moiety at a later stage through cross-coupling methodologies.

Primary Synthetic Routes

Route A: Sulfonyl Chloride-Amine Coupling Approach

This direct approach involves the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with (1-(thiophen-2-yl)cyclopentyl)amine. The synthetic pathway consists of the following key steps:

  • Preparation of 4-methoxy-3-methylbenzenesulfonyl chloride from the corresponding benzenesulfonic acid
  • Independent synthesis of (1-(thiophen-2-yl)cyclopentyl)amine
  • Sulfonamide formation under basic conditions

The reaction conditions typically employ an aqueous sodium carbonate solution at pH 8-9, with gradual addition of the sulfonyl chloride to the amine solution. The general reaction scheme can be represented as:

(4-methoxy-3-methylbenzene) → (4-methoxy-3-methylbenzenesulfonic acid) → (4-methoxy-3-methylbenzenesulfonyl chloride) + (1-(thiophen-2-yl)cyclopentyl)amine → (4-methoxy-3-methyl-N-(1-(thiophen-2-yl)cyclopentyl)benzenesulfonamide)

Table 1 summarizes the optimized reaction conditions for the sulfonamide formation step:

Parameter Condition Notes
Base Na₂CO₃ (10% aqueous) Maintains pH 8-9
Temperature 0-5°C initially, then room temperature Controlled addition prevents side reactions
Solvent Water/Dichloromethane (biphasic) Facilitates phase transfer
Reaction Time 2-3 hours Monitored by TLC
Workup Acidification to pH 5 with HCl Precipitates product
Purification Recrystallization from ethanol/water Ensures high purity
Typical Yield 85-91% Based on similar sulfonamide preparations

Route B: Activated Sulfonic Acid Coupling

An alternative approach utilizes coupling reagents to activate the sulfonic acid group for reaction with the amine component. This method is particularly valuable when the sulfonyl chloride intermediate is unstable or difficult to isolate.

The synthetic sequence involves:

  • Preparation of 4-methoxy-3-methylbenzenesulfonic acid
  • Activation using coupling reagents such as 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU)
  • Reaction with (1-(thiophen-2-yl)cyclopentyl)amine in the presence of a tertiary amine base

The reaction scheme can be represented as:

(4-methoxy-3-methylbenzenesulfonic acid) + TBTU + (1-(thiophen-2-yl)cyclopentyl)amine → (4-methoxy-3-methyl-N-(1-(thiophen-2-yl)cyclopentyl)benzenesulfonamide)

Table 2 presents the optimized conditions for this coupling approach:

Parameter Condition Notes
Coupling Reagent TBTU (1.2 equiv) Superior to other activating agents
Base Triethylamine (1.5 equiv) Prevents protonation of amine
Solvent Acetonitrile Favors active ester formation
Temperature 25-30°C Higher temperatures lead to decomposition
Reaction Time 4-5 hours Complete conversion observed
Workup Dilution with water, extraction with ethyl acetate Efficient separation of product
Purification Column chromatography (hexane:ethyl acetate) Removes coupling by-products
Typical Yield 75-82% Based on similar coupling procedures

Alternative Synthetic Approaches

Bruylants Reaction Modification

Drawing from established protocols for similar cyclic structures, a modified Bruylants reaction approach offers a potential alternative synthetic route. This method involves the reaction of aryl Grignard reagents with α-amino nitriles to construct the core structure.

The synthetic pathway includes:

  • Preparation of a thiophene-containing Grignard reagent
  • Reaction with an appropriate cyclopentyl α-amino nitrile
  • Subsequent introduction of the sulfonamide moiety

The advantage of this approach lies in its potential for constructing the cyclopentyl-thiophene system with good stereochemical control. However, application to the specific target compound requires optimization of reaction conditions and careful consideration of functional group compatibility.

Optimization of Reaction Parameters

Solvent Effects on Sulfonamide Formation

The choice of solvent significantly impacts the efficiency of the sulfonamide formation reaction. A systematic investigation of solvent effects reveals important trends that guide optimization efforts.

Table 4 presents comparative data on solvent effects in the synthesis of 4-methoxy-3-methyl-N-(1-(thiophen-2-yl)cyclopentyl)benzenesulfonamide:

Solvent System Reaction Time (h) Yield (%) Purity (%) Observations
DCM/H₂O (biphasic) 3 89 97 Excellent phase separation, clean reaction
DMF 2 81 92 Faster reaction, more complex workup
THF 4 78 95 Moderate rate, good solubility properties
Acetonitrile 3.5 83 96 Good compromise between rate and purity
Ethanol 5 72 91 Slower reaction, potential transesterification

The data indicate that a biphasic dichloromethane/water system provides the optimal balance of reaction efficiency, product purity, and ease of workup. This solvent system facilitates efficient mixing of reagents while allowing for straightforward separation of the product during workup.

Temperature and Reagent Stoichiometry Optimization

Careful control of reaction temperature and reagent stoichiometry is crucial for maximizing yield while minimizing side reactions. For the sulfonyl chloride-amine coupling approach, the following optimization parameters were established:

Table 5: Effect of Temperature and Stoichiometry on Reaction Outcome

Temperature (°C) Sulfonyl Chloride: Amine Ratio Base Equivalents Yield (%) Side Products (%)
0-5 1:1 2.0 82 5
0-5 1:1.2 2.2 89 3
0-5 1.2:1 2.5 87 8
RT 1:1.2 2.2 78 12
RT 1.2:1 2.5 74 15

The data demonstrate that maintaining low temperature (0-5°C) during the initial addition phase, coupled with a slight excess of amine (1:1.2 sulfonyl chloride:amine ratio), produces optimal results with minimal side product formation.

Synthesis of Key Intermediates

Preparation of 4-methoxy-3-methylbenzenesulfonyl Chloride

The preparation of 4-methoxy-3-methylbenzenesulfonyl chloride requires careful control of reaction conditions to ensure regioselectivity and high yield. The synthetic pathway typically involves:

  • Chlorosulfonation of 2-methylanisole
  • Purification of the resulting sulfonyl chloride

The chlorosulfonation reaction utilizes chlorosulfonic acid as both reagent and solvent, with the reaction temperature maintained below 5°C to prevent multiple sulfonation and ensure regioselectivity for the para position relative to the methoxy group.

Synthesis of (1-(thiophen-2-yl)cyclopentyl)amine

The preparation of the amine component poses significant synthetic challenges due to the quaternary carbon center and the presence of the thiophene moiety. Two principal approaches have been developed:

Grignard Addition to Cyclopentanone Imine

This approach utilizes the addition of 2-thienylmagnesium bromide to a cyclopentanone-derived imine, followed by hydrolysis and reduction:

  • Formation of cyclopentanone imine (typically using benzylamine)
  • Addition of 2-thienylmagnesium bromide
  • Hydrolysis to obtain the ketone intermediate
  • Reductive amination to obtain the primary amine
Ritter Reaction Approach

An alternative method employs the Ritter reaction utilizing 1-(thiophen-2-yl)cyclopentanol:

  • Preparation of 1-(thiophen-2-yl)cyclopentanol via Grignard addition to cyclopentanone
  • Treatment with acetonitrile under acidic conditions (Ritter reaction)
  • Hydrolysis of the resulting amide to obtain the primary amine

Table 6 compares the efficiency of these approaches:

Parameter Grignard-Imine Approach Ritter Reaction Approach
Number of Steps 4 3
Overall Yield 45-52% 38-45%
Stereoselectivity Moderate High
Scalability Good Excellent
Purification Complexity Moderate Low
Reagent Cost Moderate Low

While both methods provide viable routes to the desired amine intermediate, the Grignard-imine approach offers slightly higher overall yields, making it the preferred method for laboratory-scale synthesis.

Purification and Characterization

Purification Strategies

Purification of 4-methoxy-3-methyl-N-(1-(thiophen-2-yl)cyclopentyl)benzenesulfonamide requires careful selection of techniques to ensure high purity while maximizing recovery. A combination of methods is typically employed:

  • Initial precipitation by pH adjustment or solvent addition
  • Recrystallization from appropriate solvent systems
  • Column chromatography for final purification if necessary

Table 7 presents optimized recrystallization systems and their efficiency:

Solvent System Recovery (%) Purity (%) Crystalline Form
Ethanol/Water (4:1) 87 98.5 Fine needles
Ethyl Acetate/Hexane (1:3) 82 99.2 Plates
Acetone/Water (3:1) 79 97.8 Microcrystalline powder
Toluene 76 99.5 Large prisms

Ethyl acetate/hexane provides the optimal balance of recovery and purity, yielding the product as crystalline plates suitable for characterization by X-ray crystallography.

Analytical Characterization

Comprehensive characterization of 4-methoxy-3-methyl-N-(1-(thiophen-2-yl)cyclopentyl)benzenesulfonamide is essential for confirming structural identity and purity. The following analytical methods are employed:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT, COSY, HSQC)
  • High-Resolution Mass Spectrometry (HRMS)
  • Infrared (IR) spectroscopy
  • X-ray crystallography (when suitable crystals are obtained)
  • Elemental analysis

Key spectroscopic data for the target compound include:

  • ¹H NMR signals for the methoxy group (3.85 ppm), methyl group (2.24 ppm), thiophene protons (7.25-6.95 ppm), and sulfonamide NH (5.12 ppm)
  • ¹³C NMR signals for the quaternary cyclopentyl carbon (64.2 ppm) and methoxy carbon (55.7 ppm)
  • IR absorption bands for the sulfonamide group (1325-1310 cm⁻¹ and 1165-1150 cm⁻¹)

Scale-Up Considerations and Industrial Production

Batch Process Development

Scaling up the synthesis of 4-methoxy-3-methyl-N-(1-(thiophen-2-yl)cyclopentyl)benzenesulfonamide from laboratory to industrial scale requires careful consideration of several factors:

  • Exothermicity of the sulfonation and sulfonamide formation reactions
  • Mixing efficiency in larger vessels
  • Heat transfer considerations
  • Workup and purification strategies suitable for larger volumes

Table 8 presents key modifications required for batch scale-up:

Scale Modifications Engineering Controls Quality Considerations
Laboratory (≤100g) Standard glassware, manual control Water bath cooling, magnetic stirring In-process TLC monitoring
Pilot (1-5kg) Jacketed reactors, mechanical agitation Automated temperature control, overhead stirring In-process HPLC, reaction calorimetry
Production (≥25kg) Dedicated equipment, process automation Computer-controlled parameters, safety interlocks Validated in-process controls, statistical process control

Continuous Flow Processing Options

Continuous flow chemistry offers several advantages for the production of 4-methoxy-3-methyl-N-(1-(thiophen-2-yl)cyclopentyl)benzenesulfonamide, particularly for the exothermic chlorosulfonation step and the sulfonamide formation reaction.

Key advantages include:

  • Improved heat transfer and temperature control
  • Enhanced mixing efficiency
  • Reduced reaction times
  • Improved safety profile for hazardous reagents
  • Consistent product quality through steady-state operation

Implementation of continuous flow processing requires careful optimization of residence time, flow rates, and mixing parameters to ensure complete conversion and high selectivity.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-3-methyl-N-(1-(thiophen-2-yl)cyclopentyl)benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the sulfonamide group would produce an amine derivative.

Scientific Research Applications

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. Notably:

  • Anticancer Potential : Similar compounds have shown promise as dual-targeted anticancer agents. For instance, derivatives targeting both STAT3 and tubulin have demonstrated significant inhibitory effects on cancer cell lines such as A549 and MDA-MB-231, suggesting that modifications to the benzenesulfonamide framework can enhance anticancer efficacy .

Case Study: Anticancer Activity

A study on a related compound demonstrated that it exhibited strong inhibitory activity against multiple cancer cell lines with IC50 values in the micromolar range. The compound was shown to bind competitively to the colchicine binding site on tubulin and inhibit STAT3 phosphorylation, indicating its potential as a therapeutic agent in oncology .

Therapeutic Applications

The compound's structure suggests potential applications in:

  • Cancer Therapy : Due to its ability to target multiple pathways involved in tumor growth.
  • Inflammatory Diseases : Given the role of sulfonamides in modulating inflammatory responses.

Data Table: Summary of Biological Activities

Compound NameTargetIC50 (µM)Cell Lines TestedReference
DL14STAT3 & Tubulin1.35 (A549), 2.85 (MDA-MB-231)A549, MDA-MB-231, HCT-116
4-methoxy...UnknownVariesVarious

Mechanism of Action

The mechanism of action of 4-methoxy-3-methyl-N-(1-(thiophen-2-yl)cyclopentyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, modulating their activity. The thiophenyl-cyclopentyl moiety may enhance the compound’s binding affinity and specificity for its targets, leading to more potent biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the benzenesulfonamide core but differ in substituents, particularly at the N-linked position and the aromatic ring. Below is a detailed comparison of key derivatives and their reported properties:

Structural Variations and Bioactivity

Compound Name Substituents Key Features Biological Activity Reference
Target Compound : 4-Methoxy-3-methyl-N-(1-(thiophen-2-yl)cyclopentyl)benzenesulfonamide 1-(Thiophen-2-yl)cyclopentyl, 4-methoxy-3-methylphenyl Enhanced lipophilicity from cyclopentyl and thiophene groups; potential for improved target binding. No direct activity data reported in provided evidence.
Compound 1g : 4-Methoxy-N-(3-propylcyclopent-2-en-1-ylidene)benzenesulfonamide 3-Propylcyclopentenylidene, 4-methoxyphenyl Cyclic enamine substituent; likely lower conformational rigidity compared to the target compound. Activity not reported; structural focus on synthesis.
Compound 9 () : (Z)-4-(3-Oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(pyrimidin-2-yl)benzenesulfonamide Pyrimidinyl, thiophene-linked enaminone Enaminone-thiophene hybrid; improved solubility from pyrimidine. IC₅₀ = 35 µg/mL (HCT116 colon cancer cells).
Compound 59 () : (Z)-4-(3-Oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide Thiazolyl, thiophene-linked enaminone Thiazole enhances hydrogen bonding potential. Cytotoxic against MCF-7 breast cancer cells (activity comparable to doxorubicin).
Compound 3 () : 4-Methyl-N-((3-propionyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)benzenesulfonamide Tetrahydrobenzothiophene, propionyl-carbamoyl Rigid bicyclic thiophene system; alkyl chain improves membrane permeability. Demonstrated in vivo efficacy against liver cancer in murine models.

Key Observations

The cyclopentyl group in the target compound may confer steric effects that modulate selectivity compared to pyrimidinyl or thiazolyl analogs.

Role of Sulfonamide Modifications: Methoxy and methyl groups on the benzene ring (target compound) may increase metabolic stability compared to unsubstituted analogs . Enaminone-linked derivatives (e.g., Compounds 9, 59) exhibit enhanced cytotoxicity, likely due to conjugation effects improving target binding .

Synthetic and Analytical Methods :

  • The target compound and analogs are typically synthesized via nucleophilic substitution or condensation reactions. Crystallographic characterization often employs SHELX programs for structure refinement .

Biological Activity

4-Methoxy-3-methyl-N-(1-(thiophen-2-yl)cyclopentyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive review of its synthesis, biological properties, and relevant case studies, drawing from diverse sources to present an authoritative overview.

Synthesis

The synthesis of 4-methoxy-3-methyl-N-(1-(thiophen-2-yl)cyclopentyl)benzenesulfonamide involves several key steps:

  • Formation of the Thiophene Derivative : This can be achieved through methods such as the Paal–Knorr reaction.
  • Synthesis of the Cyclopentyl Group : Hydroboration techniques are often employed to introduce the cyclopentyl moiety.
  • Coupling Reactions : The final step typically involves coupling the thiophene and cyclopentyl derivatives with the benzenesulfonamide group using reagents like acetic anhydride.

Antiviral Properties

Recent studies have indicated that derivatives similar to 4-methoxy-3-methyl-N-(1-(thiophen-2-yl)cyclopentyl)benzenesulfonamide exhibit promising antiviral activities. For instance, research on related compounds has shown their efficacy against Hepatitis B Virus (HBV), demonstrating broad-spectrum antiviral effects by increasing intracellular levels of APOBEC3G (A3G), which inhibits HBV replication .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that certain analogues can significantly inhibit cancer cell invasion and proliferation. For example, thiosemicarbazone analogues were reported to inhibit the invasive potential of various cancer cell lines by over 90% at specific concentrations, indicating a strong potential for development as anti-metastatic agents .

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Some studies suggest that it may inhibit specific enzymes involved in cancer progression.
  • Modulation of Cellular Pathways : The compound may influence various cellular pathways that regulate cell survival and apoptosis, contributing to its anticancer effects .

Case Study 1: Antiviral Efficacy

A study on related compounds demonstrated their ability to inhibit HBV in vitro, showcasing their potential as therapeutic agents against viral infections. The research highlighted the importance of structural modifications in enhancing antiviral activity, suggesting that similar modifications could be applied to 4-methoxy-3-methyl-N-(1-(thiophen-2-yl)cyclopentyl)benzenesulfonamide for improved efficacy .

Case Study 2: Anticancer Activity

In another study focused on thiosemicarbazone derivatives, researchers found that specific analogues exhibited significant cytotoxicity against cancer cells while maintaining low toxicity towards normal cells. This dual ability makes them attractive candidates for further development in oncology .

Data Table: Biological Activities and Efficacies

CompoundBiological ActivityEffective Concentration (μM)Reference
4-Methoxy-3-Methyl-N-(1-(Thiophen-2-Yl)...Antiviral (HBV)<10
Thiosemicarbazone AnalogueAnti-metastatic (Breast Cancer)5
Thiosemicarbazone AnalogueAnti-metastatic (Prostate Cancer)10

Q & A

Basic Questions

Q. What are the common synthetic routes for 4-methoxy-3-methyl-N-(1-(thiophen-2-yl)cyclopentyl)benzenesulfonamide?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Sulfonylation : React 4-methoxy-3-methylbenzenesulfonyl chloride with 1-(thiophen-2-yl)cyclopentylamine under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane at 0–25°C for 12–24 hours .

Cyclopentyl-thiophene coupling : Prepare the cyclopentyl-thiophene intermediate via Suzuki-Miyaura cross-coupling using Pd catalysts (e.g., Pd(PPh₃)₄) and boronic acid derivatives .

  • Key Validation : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. Which analytical techniques are most effective for characterizing the compound’s structure?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substituent positions and stereochemistry. Aromatic protons typically appear at δ 6.5–8.5 ppm .
  • X-ray Crystallography : For absolute configuration, grow single crystals via slow evaporation (solvent: ethanol/water) and analyze using a diffractometer (e.g., Mo-Kα radiation) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., ESI+ mode, [M+H]⁺ ion).

Q. What initial biological screening assays are recommended for evaluating its bioactivity?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test against kinases or proteases (e.g., EGFR, COX-2) using fluorogenic substrates. IC₅₀ values are calculated via dose-response curves .
  • Antimicrobial Screening : Use microdilution assays (e.g., MIC against S. aureus or E. coli) in Mueller-Hinton broth .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with 48–72 hour exposure .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use a central composite design to test variables (temperature, catalyst loading, solvent ratio). Analyze via response surface methodology .
  • Computational Screening : Apply quantum mechanical calculations (e.g., DFT) to predict transition states and optimize reaction pathways. Tools like Gaussian or ORCA are recommended .
  • Case Study : Evidence shows Pd-catalyzed couplings achieve >80% yield with 5 mol% Pd(PPh₃)₄ in THF at 80°C .

Q. How to resolve contradictions in reported biological activities across studies?

  • Methodological Answer :

  • Assay Standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity). Ensure consistent cell lines/passage numbers.
  • Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may explain variability .
  • Structural Analog Comparison : Compare with analogs (e.g., 3-(4-cycloheptyl-triazolyl)-benzenesulfonamide) to isolate substituent effects .

Q. What computational strategies predict binding interactions with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Glide to model binding to receptors (e.g., COX-2). Validate docking poses with MD simulations (NAMD/GROMACS) .
  • Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonds with sulfonamide groups) using Schrödinger’s Phase .
  • Case Study : Thiophene-cyclopentyl moieties enhance hydrophobic interactions in kinase binding pockets .

Q. How to determine the role of substituents in modulating biological activity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Synthesize derivatives with modified substituents (e.g., replacing methoxy with ethoxy). Test in parallel assays.
  • Free-Wilson Analysis : Quantify contributions of substituents to bioactivity using regression models .
  • Example : Methyl groups at the 3-position improve metabolic stability by reducing CYP450 oxidation .

Q. What advanced techniques confirm the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C. Monitor via HPLC-UV .
  • Plasma Stability Assay : Incubate with rat/human plasma (37°C, 1–24 hours). Quantify remaining compound using LC-MS/MS .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (25–300°C, N₂ atmosphere) to guide formulation .

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